molecular formula C12H14N2O B3013312 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1370592-57-6

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B3013312
CAS No.: 1370592-57-6
M. Wt: 202.257
InChI Key: KZAUZCBKNMGRDA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heteroaromatic compound featuring a partially saturated quinoline backbone. Its structure includes:

  • 7,7-Dimethyl groups at the cyclohexene ring, enhancing steric hindrance and influencing reactivity.
  • 2-Oxo and 3-carbonitrile substituents, which contribute to its electrophilic character and utility in further functionalization.
  • A hexahydroquinoline core that provides conformational rigidity.

This compound is synthesized via a one-pot four-component reaction involving aromatic aldehydes, malononitrile, dimedone, and arylamines, catalyzed by α-Zr(HPO₄)₂ under solvent-free conditions (80°C) . This green methodology achieves high yields (80–92%) and is recyclable, making it industrially advantageous.

Properties

IUPAC Name

7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2)4-3-8-5-9(7-13)11(15)14-10(8)6-12/h5H,3-4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUZCBKNMGRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NC(=O)C(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the condensation of dimedone, malononitrile, an aromatic aldehyde, and ammonium acetate. This reaction is usually carried out in the presence of a catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield. The use of environmentally friendly solvents and catalysts is encouraged to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, with studies exploring its antimicrobial and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Key Structural Differences:

Substituent Diversity: The 7,7-dimethyl group in the target compound reduces ring flexibility compared to 2,7,7-trimethyl analogues (e.g., ). 2-Oxo vs.

Synthetic Efficiency :

  • The target compound’s synthesis is solvent-free and uses a recyclable catalyst (α-ZrP), contrasting with methods requiring NH₄OAc () or bromination ().

Spectroscopic Signatures: C≡N stretches (IR ~2180 cm⁻¹) are consistent across nitrile-bearing derivatives. X-ray crystallography (e.g., ) confirms chair conformations in hexahydroquinolines, while NMR data () resolves methyl and aryl protons.

Reactivity and Functionalization Potential

  • Target Compound : Reacts with electrophiles (e.g., acetonitrile dimer) to form benzo[b][1,8]-naphthyridines .
  • Compound 10: Forms pyrazolo[3,4-b]quinolines with hydrazine hydrate, highlighting versatility in heterocycle synthesis .

Biological Activity

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3OC_{12}H_{15}N_{3}O. The compound features a hexahydroquinoline core structure with a carbonitrile and ketone functional group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain substituted hexahydroquinolines demonstrate effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Several studies have highlighted the anticancer potential of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic pathways. For example:

CompoundCell LineIC50 (µM)Mechanism
7-DM-HQHeLa12.5Caspase activation
7-DM-HQMCF-715.0Apoptosis induction

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. In silico studies suggest that it may inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology.

The biological activity of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer and neurodegeneration.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to its protective effects.
  • Gene Expression Regulation : Some studies suggest that it can influence gene expression related to cell survival and apoptosis.

Study on Anticancer Activity

A recent study evaluated the effects of various hexahydroquinoline derivatives on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Neuroprotective Study

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed that administration of the compound improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the key synthetic routes for preparing 7,7-dimethyl-2-oxo-hexahydroquinoline-3-carbonitrile derivatives?

The synthesis of this compound class typically involves cyclocondensation reactions. For example, derivatives like 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile are synthesized via multicomponent reactions using aldehydes, active methylene compounds, and ammonium acetate in ethanol under reflux . Key steps include:

  • Cyclization : Formation of the hexahydroquinoline core via Hantzsch-like reactions.
  • Substituent introduction : Functionalization at the 4-position (e.g., aryl or heteroaryl groups) using substituted benzaldehydes or thiophene derivatives.
  • Characterization : Confirmation via NMR, IR, and single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P1) .

Basic: How is the crystal structure of 7,7-dimethyl-2-oxo-hexahydroquinoline derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Unit cell parameters : a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å, with angles α = 67.003°, β = 80.869°, γ = 76.108° in triclinic systems .
  • Intermolecular interactions : N–H···O hydrogen bonds and π–π stacking stabilize the lattice (e.g., centroid-to-centroid distances of 3.78–3.94 Å) .
  • Disorder analysis : Partial disorder in methyl or substituent groups is resolved using restraints during refinement .

Advanced: What methodologies are used to analyze substituent effects on biological activity in this compound class?

  • Pharmacophore mapping : Correlate substituents (e.g., 4-aryl or 8-methyl groups) with bioactivity (e.g., anti-inflammatory or cardiotonic properties) using molecular docking or QSAR models .
  • In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) for derivatives with varying substituents .
  • Crystallographic data : Compare hydrogen-bonding patterns (e.g., N–H···O vs. C–H···π) to predict solubility or membrane permeability .

Advanced: How can enantiomeric purity be ensured in chiral derivatives of this compound?

  • Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) to separate enantiomers of derivatives like 2-amino-7,7-dimethyl-5-oxo-tetrahydrochromene-3-carbonitrile .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., proline derivatives) during cyclocondensation to induce enantioselectivity .
  • Circular dichroism (CD) : Validate optical activity and assign absolute configuration post-synthesis .

Advanced: How do researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Meta-analysis : Compare datasets from multiple studies (e.g., anti-inflammatory IC₅₀ values) to identify outliers or assay-specific variability .
  • Structural validation : Re-analyze crystal structures (e.g., via CCDC deposition codes) to confirm substituent orientation or tautomeric forms .
  • Dose-response reevaluation : Reproduce experiments under standardized conditions (e.g., fixed cell lines or enzyme batches) to minimize experimental bias .

Advanced: What computational tools are recommended for modeling the compound’s reactivity or stability?

  • DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict tautomerization energetics (e.g., keto-enol equilibria) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation propensity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) from SC-XRD data .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential cyanide exposure from the carbonitrile group .
  • Waste disposal : Follow EPA guidelines for nitrile-containing waste (e.g., incineration with alkaline scrubbers) .
  • First aid : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (25–80°C) and monitor degradation via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~250°C for similar carbonitriles) .
  • Light sensitivity : Conduct ICH Q1B photostability testing to identify protective storage conditions (e.g., amber glass vials) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium citrate to generate ionizable derivatives .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: How are spectral data (NMR, IR) interpreted for structural confirmation?

  • ¹H NMR : Key signals include:
    • NH protons : δ 8.5–9.5 ppm (broad singlet, exchangeable with D₂O).
    • Methyl groups : δ 1.2–1.5 ppm (singlet for 7,7-dimethyl) .
  • IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O) .
  • Cross-validation : Compare experimental data with simulated spectra from SC-XRD-derived coordinates .

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